3,3-dimethyl-2H-furo[2,3-c]pyridine

Physicochemical Properties Lead Optimization Solubility

3,3-dimethyl-2H-furo[2,3-c]pyridine is a heterocyclic building block featuring a [2,3-c] fused furopyridine core with a geminal dimethyl substitution at the 3-position. This specific scaffold is documented in patent literature for the development of G-protein-coupled receptor GPR119 modulators, highlighting its relevance in medicinal chemistry.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 182819-57-4
Cat. No. B069983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-2H-furo[2,3-c]pyridine
CAS182819-57-4
SynonymsFuro[2,3-c]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C=CN=C2)C
InChIInChI=1S/C9H11NO/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5H,6H2,1-2H3
InChIKeyXPIFGTFMUSQIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,3-Dimethyl-2H-furo[2,3-c]pyridine (CAS 182819-57-4): A Specialized Furopyridine Scaffold


3,3-dimethyl-2H-furo[2,3-c]pyridine is a heterocyclic building block featuring a [2,3-c] fused furopyridine core with a geminal dimethyl substitution at the 3-position. This specific scaffold is documented in patent literature for the development of G-protein-coupled receptor GPR119 modulators, highlighting its relevance in medicinal chemistry [1]. The compound is primarily supplied with high purity (typically 95–99%) for research use , possessing well-defined, calculable physicochemical properties that differentiate it from its unsubstituted parent and monomethyl analogs [2].

Why Generic Substitution Fails: The Critical Role of 3,3-Dimethyl in Furo[2,3-c]pyridine Research


The 3,3-dimethyl substitution pattern is not generic; it introduces a unique steric and electronic environment critical for specific applications. As evidenced by the development of GPR119 modulators, the 2,3-dihydrofuro[2,3-c]pyridine core is a key pharmacophore, and the specific substitution pattern, including geminal-dimethyl groups, is crucial for receptor interaction and activity [1]. Indiscriminate substitution with other furopyridine isomers, such as the unsubstituted furo[2,3-c]pyridine (CAS 19539-50-5) or simple 3-methyl analog (CAS 106531-57-1), leads to profound changes in lipophilicity, metabolic stability, and synthetic utility. The geminal-dimethyl group provides a significantly different property profile, directly influencing the compound's value as a research tool and intermediate [2].

Quantitative Differentiation Evidence for 3,3-Dimethyl-2H-furo[2,3-c]pyridine (CAS 182819-57-4)


Increased Molecular Refractivity vs. Unsubstituted Parent Core

The gem-dimethyl substitution significantly increases the molecular weight and refractivity compared to the parent furo[2,3-c]pyridine core [1]. This difference directly impacts the compound's logP and potential for hydrophobic interactions in a biological context.

Physicochemical Properties Lead Optimization Solubility

Altered Phase-Change Properties: Higher Boiling Point than Unsubstituted Parent

The 3,3-dimethyl substitution results in a significantly higher predicted boiling point compared to the unsubstituted furo[2,3-c]pyridine, indicating stronger intermolecular forces [1]. This affects distillation-based purification and volatility in formulation.

Purification Formulation Thermal Stability

Stereoelectronic Profile: The gem-Dimethyl Effect on Conformation

The Thorpe-Ingold effect, introduced by the geminal dimethyl group, alters the bond angle at the 3-position and influences the conformation of the adjacent dihydrofuran ring [1]. This has been widely exploited in medicinal chemistry to pre-organize ligands for improved binding affinity, a feature absent in monomethyl or unsubstituted analogs.

Medicinal Chemistry Conformational Analysis Drug Design

Validated Utility in Patent Chemistry for GPCR Targets

The specific 2,3-dihydrofuro[2,3-c]pyridine scaffold, which includes the 3,3-dimethyl substitution pattern, is explicitly claimed as a core structure in patents for GPR119 modulators, developed for diabetes and obesity [1]. This establishes a direct link to a therapeutically relevant target class, a context not established for all furopyridine isomers.

GPCR Modulator GPR119 Metabolic Disease Research

Optimal Application Scenarios for 3,3-Dimethyl-2H-furo[2,3-c]pyridine (CAS 182819-57-4)


Medicinal Chemistry: GPR119-Targeted Lead Optimization

Medicinal chemists pursuing agonists or modulators of the GPR119 receptor for metabolic disease should prioritize this scaffold. The patent literature demonstrates that the 2,3-dihydrofuro[2,3-c]pyridine core, inclusive of the 3,3-dimethyl substitution, is a privileged structure in this chemical space [1]. Using this specific building block provides a direct entry into a validated intellectual property landscape, potentially accelerating lead discovery.

Exploiting the Thorpe-Ingold Effect for Conformational Restriction

The gem-dimethyl group is a classic tool for introducing conformational bias. In any project aiming to rigidify a flexible ligand or mimic a specific bioactive conformation, 3,3-dimethyl-2H-furo[2,3-c]pyridine is the reagent of choice over the unsubstituted parent or 3-methyl analog. The quaternary carbon center inherently restricts bond rotation, which can be used pre-organize a molecule into its bioactive conformation and potentially improve target binding affinity [1].

Synthesis of Derivatives Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires fine-tuning of a compound's logP or improving membrane permeability, the 3,3-dimethyl analog provides a quantifiable increase in molecular weight and predicted lipophilicity compared to the parent furo[2,3-c]pyridine [1]. This makes it the superior choice for systematic structure-activity relationship (SAR) studies aimed at optimizing these critical drug-like properties.

Inorganic Chemistry: Synthesis of Sterically Demanding Ligands

The increased steric bulk of the 3,3-dimethyl group can be exploited in coordination chemistry to create novel metal complexes with unique geometries. Related dimethyl-substituted furopyridines are used as ligands for Werner clathrates [1]. The 3,3-dimethyl-2H-furo[2,3-c]pyridine offers a distinct, more sterically demanding alternative for designing new coordination polymers, catalysts, or materials.

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